Pat-505

Autotaxin Inhibition Lysophosphatidic Acid Enzyme Assay

ATX-LPA pathway research is often confounded by pleiotropic agents that simultaneously affect steatosis and inflammation, obscuring fibrosis-specific readouts. PAT-505 is a selective, noncompetitive, orally bioavailable autotaxin (ATX) inhibitor that decouples antifibrotic efficacy from metabolic effects in NASH models, enabling cleaner phenotypic interpretation. • IC50: 2 nM (Hep3B cells), 9.7 nM (human blood), 62 nM (mouse plasma) • High selectivity over ENPP family proteins; no significant PPARα/γ activity • Published co-crystal structure with ATX available for SAR-guided design • Demonstrates target engagement in both plasma and liver tissue after oral dosing Supplied with full analytical documentation (HPLC, NMR) for assay-ready reproducibility.

Molecular Formula C23H18ClF2N3O2S
Molecular Weight 473.9 g/mol
CAS No. 1782070-22-7
Cat. No. B609846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePat-505
CAS1782070-22-7
SynonymsPAT-505;  PAT 505;  PAT505
Molecular FormulaC23H18ClF2N3O2S
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C5CC5
InChIInChI=1S/C23H18ClF2N3O2S/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31/h3-5,8-12H,2,6-7H2,1H3,(H,30,31)
InChIKeyBQMMCRXYIIKAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PAT-505: Autotaxin Inhibitor for Fibrosis


PAT-505 (CAS 1782070-22-7) is a potent, selective, noncompetitive, and orally available small-molecule inhibitor of the secreted enzyme autotaxin (ATX, also known as ENPP2) [1]. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator lysophosphatidic acid (LPA), a key driver of fibrotic and inflammatory processes [1]. PAT-505 is characterized as a Type III ATX inhibitor and has been extensively characterized in preclinical models of liver fibrosis, where it demonstrates robust target engagement and antifibrotic efficacy following oral administration [1].

Noncompetitive ATX inhibitor for signaling pathway studies
Oral administration utility in chronic liver fibrosis models
Characterized selectivity panel across ENPP enzymes and nuclear receptors
Validated target engagement in plasma and hepatic tissue

PAT-505: Selectivity and Differentiation


Autotaxin inhibitors are not a uniform class; they differ substantially in their binding mode (competitive vs. noncompetitive), selectivity profile against related ENPP enzymes and off-target receptors, and the resulting functional impact on LPA signaling and downstream pathology. Simple substitution based on a single IC50 value against the isolated enzyme is insufficient for scientific reproducibility or therapeutic discovery. PAT-505 differentiates itself through a unique combination of a noncompetitive inhibition mechanism [1], a defined and narrow off-target selectivity profile distinct from other clinical-stage candidates , and demonstrated oral efficacy in reducing liver fibrosis without impacting steatosis or inflammation in specific NASH models [1]. This evidence underscores that replacing PAT-505 with another ATX inhibitor requires rigorous validation to ensure comparable biological outcomes.

Mechanism Mismatch
Noncompetitive binding mode (Type III) may not be preserved with competitive ATX inhibitors; substrate concentration can alter inhibition efficacy.
Selectivity Profile Variance
Off-target activity against ENPP family and GPCRs differs across ATX inhibitor chemotypes; may confound pathway interpretation.
Model-Specific Endpoint Context
Antifibrotic endpoint response observed in CD-HFD NASH model may not transfer to other fibrosis models or metabolic conditions.

PAT-505 Comparative Evidence


Human Whole Blood Potency

PAT-505 is a more potent inhibitor of ATX in a complex, physiologically relevant human whole blood matrix compared to the first-in-class clinical candidate GLPG1690 (Ziritaxestat). While both compounds inhibit ATX, the quantitative difference in human blood is substantial. PAT-505 exhibits an IC50 of 9.7 nM [1]. In contrast, GLPG1690 has been reported with an IC50 of 242 nM in a human plasma assay, a key comparator metric for functional inhibition in the blood compartment [2]. This represents a ~25-fold difference in potency for inhibiting the ATX-LPA axis in a human-derived system.

Human Blood Potency
Reported
IC50 9.7 nM (PAT-505) vs 242 nM (GLPG1690)
~25-fold difference; human blood/plasma matrices
Supports blood matrix potency comparison
Context-dependent due to different assay platforms
Autotaxin Inhibition Lysophosphatidic Acid Enzyme Assay Ex Vivo

Selectivity vs BI-2545

The utility of a chemical probe is defined by its selectivity. PAT-505 has been characterized in a broader selectivity panel than the structurally distinct benzotriazole ATX inhibitor BI-2545. PAT-505 displays high selectivity over other ENPP proteins and demonstrates no significant agonist or antagonist activity at PPARα and PPARγ . In a broad screen at 10 µM, PAT-505 showed only marginal (50-70%) inhibition of radiolabeled binding to adenosine A3, MT1, EP4, and 5-HT5a receptors and the GABA-gated Cl- channel, with no data suggesting full antagonism or agonism [1]. This well-defined selectivity profile contrasts with the more limited public selectivity data available for BI-2545, which is primarily noted for its ATX potency and LPA reduction in vivo [2], but lacks the same depth of published off-target analysis.

Selectivity vs BI-2545
Class-level
No significant activity at PPARα/γ; limited off-target binding at 10 µM
PAT-505 receptor panel vs BI-2545 limited public data
Supports selectivity characterization for tool compound use
Data to verify for BI-2545 in comparable assays
Selectivity Off-Target Effects ENPP Family Chemical Probe

Antifibrotic Efficacy in NASH Model

While several ATX inhibitors show antifibrotic activity, their efficacy and disease context vary. PAT-505 has been specifically validated in a therapeutic setting of a choline-deficient, high-fat diet (CD-HFD) model of nonalcoholic steatohepatitis (NASH). In this model, oral administration of PAT-505 robustly reduced liver fibrosis with no significant effect on steatosis, hepatocellular ballooning, or inflammation [1]. This indicates a direct antifibrotic effect decoupled from other metabolic or inflammatory parameters in this specific model. In comparison, PAT-048, another Type III ATX inhibitor, has demonstrated reduction of dermal fibrosis in vivo , but its reported potency in mouse plasma (IC50 = 20 nM) is less than that reported for PAT-505 (IC50 = 62 nM in mouse plasma) [1], highlighting a different efficacy-potency relationship in distinct fibrotic disease models.

Antifibrotic Efficacy
Reported
Reduced liver fibrosis in CD-HFD NASH model; no effect on steatosis/inflammation
PAT-505 vs PAT-048 dermal fibrosis model
Model-specific antifibrotic endpoint context
Distinct disease models; transfer not assumed
In Vivo Efficacy Liver Fibrosis NASH Model Antifibrotic

Noncompetitive Binding Mode

The mechanism of enzyme inhibition is a critical differentiator for both in vitro and in vivo study design. PAT-505 is a potent, selective, noncompetitive (Type III) inhibitor of ATX [1]. Its binding mode has been structurally characterized, showing that it binds to the ATX active site in a manner distinct from competitive inhibitors [2]. This noncompetitive mechanism means that its inhibitory effect is independent of the local concentration of the endogenous substrate, LPC. In contrast, PAT-347, while also a Type III inhibitor with an IC50 of 0.3 nM , binds in a very similar mode to PAT-505 but lacks interaction with Ser81 and Val277 [2], indicating subtle structural differences. GLPG1690 is a competitive (Type I) inhibitor , whose efficacy can be overcome by high substrate concentrations. For researchers studying ATX in environments with varying LPC levels, this mechanistic distinction is crucial.

Noncompetitive Binding
Class-level
Type III inhibitor; binds Lys248, Phe249, His251, Trp254, Trp260, Phe274, Ser81, Val277
vs PAT-347 (similar but lacks Ser81/Val277 interaction); GLPG1690 competitive
Binding mode supports SAR and substrate-independent inhibition
Crystallography data available
Mechanism of Action Noncompetitive Inhibition Type III Inhibitor Binding Mode

Oral Target Engagement

Oral bioavailability is a critical feature for the utility of a compound in chronic in vivo disease models. PAT-505 is a well-characterized orally available inhibitor. The primary publication demonstrates that PAT-505 displays significant inhibition of ATX activity in both plasma and liver tissue after oral administration [1]. This dual-compartment target engagement (systemic and at the site of disease) is a key differentiator from compounds where tissue penetration or oral exposure may be limited. While other potent ATX inhibitors like BI-2545 are also orally active [2], the detailed pharmacokinetic/pharmacodynamic (PK/PD) relationship for PAT-505—specifically linking plasma exposure to target inhibition in both blood and liver—has been explicitly demonstrated in the peer-reviewed literature, providing a high level of confidence for in vivo study design.

Oral Target Engagement
Reported
Inhibition of ATX activity in plasma and liver tissue after oral dosing
vs BI-2545: oral activity, less characterized tissue PK/PD
Supports in vivo PK/PD study design for liver fibrosis
Tissue-specific target engagement demonstrated
Pharmacokinetics Pharmacodynamics Oral Bioavailability In Vivo Target Engagement

PAT-505 Applications


Probing ATX-LPA in NASH & Fibrosis

PAT-505 is the compound of choice for researchers investigating the therapeutic potential of ATX inhibition in nonalcoholic steatohepatitis (NASH) and related liver fibrotic conditions. Its robust, orally bioavailable efficacy in reducing liver fibrosis in a therapeutic CD-HFD NASH model, while not confounding the results by affecting steatosis or inflammation [1], makes it an ideal tool for dissecting the specific contribution of the ATX-LPA axis to the fibrotic process. This decoupling of antifibrotic activity from metabolic effects provides a cleaner phenotypic readout than might be observed with other ATX inhibitors or more pleiotropic antifibrotic agents.

Noncompetitive Inhibition Probe

Given its well-characterized noncompetitive mechanism and published crystal structure in complex with ATX [2], PAT-505 serves as a superior chemical probe for studies focused on the structure-activity relationship of ATX inhibitors. Its defined binding interactions, which are similar to but distinct from the related inhibitor PAT-347 [2], make it a key reference compound for medicinal chemistry efforts aimed at developing novel ATX inhibitors. The availability of high-resolution structural data facilitates rational drug design and the understanding of inhibitor selectivity across the ENPP family.

Target Engagement Assay Control

PAT-505's well-defined potency in human blood (IC50 = 9.7 nM) and mouse plasma (IC50 = 62 nM) [1], coupled with its demonstrated ability to inhibit ATX in both plasma and liver tissue after oral dosing [1], positions it as an excellent positive control or standard for assays measuring ATX-dependent LPA production. Researchers can use PAT-505 to calibrate ex vivo plasma assays or to validate the degree of target engagement in new in vivo models, ensuring the ATX-LPA pathway is being effectively modulated according to known, quantitative benchmarks.

Selectivity Reference Compound

For drug discovery programs developing next-generation ATX inhibitors, PAT-505 provides a valuable benchmark for selectivity. Its characterized profile, showing high selectivity over related ENPP proteins and a lack of significant activity at PPARα/γ , sets a standard for an advanced ATX inhibitor tool compound. When screening novel chemical matter, comparing the off-target profile of new hits against that of PAT-505 helps contextualize their selectivity and potential for off-target mediated effects, aiding in the prioritization of lead series.

Application
Selection Property
Validation Focus
ATX-LPA axis in NASH & hepatic fibrosis
Antifibrotic endpoint context without metabolic confounding
Fibrosis reduction in CD-HFD NASH model; verify independence from steatosis/inflammation
Structure-activity relationship (SAR) of ATX inhibitors
Noncompetitive binding mode and crystal structure
Binding-mode consistency across ENPP family; reference structural data available
Ex vivo LPA reduction assay calibration
Plasma and liver target engagement benchmarks
Quantitative LPA suppression using reported human blood/plasma IC50 benchmarks
Off-target selectivity benchmarking
Characterized selectivity panel (ENPP, GPCR, nuclear receptors)
Comparison of novel ATX inhibitor off-target profiles against reference selectivity data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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